![molecular formula C18H14N6O2 B2867527 (1H-indol-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1324507-33-6](/img/structure/B2867527.png)
(1H-indol-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-indol-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, also known as AZD-8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. This molecule has been widely studied in scientific research for its potential applications in cancer treatment and other diseases.
Applications De Recherche Scientifique
Antibacterial and Anticancer Applications
Antibacterial Activity : Novel heterocyclic compounds, including those with isoxazole, 1,2,4-oxadiazole, and pyrazole moieties, have been synthesized and evaluated for their antibacterial activity. These studies suggest that compounds with complex structures similar to "(1H-indol-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" could potentially exhibit significant antibacterial properties, making them candidates for further research in antimicrobial drug development (Sangepu et al., 2016).
Anticancer Activity : Research on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has highlighted their potential as antimicrobial and anticancer agents. These findings indicate that complex heterocyclic compounds, including structures like the one , may have applications in cancer treatment through their cytotoxic activities against various cancer cell lines (Hafez et al., 2016).
Enzyme Inhibition for Metabolic Disorders
- Inhibition of Enzymatic Activity : Studies on novel heteroaromatic organofluorine inhibitors, including substituted pyrazoles, indoles, and oxadiazoles, have identified lead compounds for the inhibition of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in glucose metabolism. This suggests potential applications in the treatment of metabolic disorders by modulating enzymatic pathways (Rudnitskaya et al., 2009).
Drug Discovery and Development
- Drug-likeness and Microbial Investigation : Research involving the synthesis and in silico ADME prediction of novel compounds, including those with oxadiazole moieties, highlights the importance of these structures in drug discovery. The drug-likeness properties and antimicrobial activities of such compounds provide valuable insights for the development of new therapeutic agents (Pandya et al., 2019).
Propriétés
IUPAC Name |
1H-indol-2-yl-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-18(14-7-11-3-1-2-4-13(11)21-14)24-9-12(10-24)17-22-16(23-26-17)15-8-19-5-6-20-15/h1-8,12,21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVNVZZCDWIBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)C4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.